2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic structure of this compound reveals a complex three-dimensional arrangement that reflects the compound's multiple hydrogen bonding capabilities and ionic interactions. The parent compound 2-amino-N-(pyridin-2-ylmethyl)acetamide possesses a molecular structure characterized by the International Union of Pure and Applied Chemistry name 2-amino-N-(pyridin-2-ylmethyl)acetamide, with the canonical Simplified Molecular Input Line Entry System representation showing the connectivity as C1=CC=NC(=C1)CNC(=O)CN. The molecular geometry is defined by several key structural features, including the pyridine ring adopting a planar conformation typical of aromatic six-membered heterocycles, while the acetamide moiety exhibits characteristic planar geometry around the carbonyl carbon due to resonance stabilization.
The geometric parameters of the dihydrochloride salt demonstrate significant deviations from the neutral parent compound due to protonation effects. X-ray crystallographic studies of related compounds indicate that the chloride ions in dihydrochloride salts typically occupy specific positions that maximize electrostatic interactions with protonated nitrogen centers. The pyridine nitrogen, which serves as the primary protonation site, exhibits altered bond angles and distances upon salt formation, with typical N-H bond lengths ranging from 1.02 to 1.05 Angstroms in comparable pyridinium salts. The spatial arrangement of the dihydrochloride salt creates a network of ionic interactions that significantly influence the overall molecular packing and stability.
Conformational Isomerism in Solid-State vs. Solution Phase
The conformational behavior of this compound exhibits distinct differences between solid-state and solution phases, primarily due to the influence of intermolecular interactions and solvation effects. In the solid state, the compound adopts a preferential conformation that maximizes crystal packing efficiency and optimizes hydrogen bonding networks between adjacent molecules. Quantum chemical calculations on related pyridine-containing compounds suggest that multiple conformational states are accessible through rotation around the methylene bridge connecting the pyridine ring to the acetamide moiety. These rotational barriers typically range from 15 to 25 kilojoules per mole, indicating moderate flexibility at ambient temperatures.
The solid-state conformation is predominantly stabilized by intramolecular hydrogen bonding interactions and favorable electrostatic interactions between the protonated nitrogen centers and chloride counterions. Research on similar compounds demonstrates that conformational preferences in the crystalline state often differ significantly from those observed in solution due to the influence of crystal packing forces. The methylene bridge in this compound can adopt various rotational conformations, with energy barriers calculated using density functional theory methods showing distinct minima corresponding to different spatial orientations of the pyridine ring relative to the acetamide plane.
In aqueous solution, the conformational landscape becomes more complex due to solvation effects and the dynamic nature of hydrogen bonding with water molecules. The dihydrochloride salt exhibits enhanced conformational flexibility compared to the neutral parent compound, as the ionic character reduces intramolecular interactions that might otherwise stabilize specific conformations. Nuclear magnetic resonance studies of related compounds indicate that solution-phase conformations often represent weighted averages of multiple rapidly interconverting forms, with exchange rates typically on the microsecond to millisecond timescale at ambient temperatures.
Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular interaction profile of this compound is dominated by extensive hydrogen bonding networks that arise from the compound's multiple hydrogen bond donors and acceptors. The primary amino group serves as a potent hydrogen bond donor, while the carbonyl oxygen of the acetamide moiety acts as a strong hydrogen bond acceptor. Research indicates that nitrogen atoms generally function as superior hydrogen bond acceptors compared to oxygen atoms, making the pyridine nitrogen an important interaction site despite its protonation in the dihydrochloride salt. The presence of two chloride counterions creates additional opportunities for ionic hydrogen bonding, significantly enhancing the overall interaction strength.
The hydrogen bonding network in the crystalline state of this compound exhibits a three-dimensional architecture that incorporates both classical N-H···Cl⁻ ionic hydrogen bonds and N-H···O=C interactions between adjacent molecules. Studies of related acetamide compounds demonstrate that such hydrogen bonding networks typically exhibit bond lengths ranging from 2.7 to 3.1 Angstroms for N-H···O interactions and 3.0 to 3.4 Angstroms for N-H···Cl⁻ interactions. These intermolecular forces contribute significantly to the thermal stability and solubility characteristics of the dihydrochloride salt.
The cooperative nature of the hydrogen bonding network enhances the overall stability of the crystal structure through synergistic effects, where individual weak interactions combine to create substantial binding energies. Computational studies on similar compounds suggest that the total interaction energy per molecule in such networks can range from 80 to 120 kilojoules per mole, primarily arising from electrostatic and hydrogen bonding contributions. The specific arrangement of hydrogen bond donors and acceptors in this compound creates a robust supramolecular structure that accounts for its enhanced crystallinity and improved handling properties compared to the parent compound.
| Interaction Type | Bond Length Range | Typical Strength |
|---|---|---|
| N-H···O=C | 2.7 - 3.1 Å | 15-25 kJ/mol |
| N-H···Cl⁻ | 3.0 - 3.4 Å | 20-35 kJ/mol |
| N⁺-H···Cl⁻ | 2.9 - 3.2 Å | 25-40 kJ/mol |
| C-H···O | 3.2 - 3.6 Å | 5-15 kJ/mol |
Properties
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-6-7-3-1-2-4-10-7;;/h1-4H,5-6,9H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSSHCMZWORLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₁₁Cl₂N₃O
- Molecular Weight : 203.10 g/mol
The compound features a pyridine ring substituted at the 2-position with an acetamide moiety, which contributes to its unique properties and potential biological activities. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities, particularly in pharmacological contexts:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, with potential applications in cancer therapy.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical for treating various inflammatory diseases.
- Analgesic Properties : There is evidence suggesting that this compound may provide pain relief, positioning it as a candidate for analgesic drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Molecular docking studies indicate that the compound can effectively bind to certain enzymes, potentially inhibiting their activity. This property is crucial for drug development aimed at creating therapeutic inhibitors.
- Receptor Interaction : The compound's structure allows it to interact with various receptors, influencing cellular signaling pathways associated with pain and inflammation.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.50 | Moderate cytotoxicity |
| NCI-H460 | 42.30 | Significant growth inhibition |
| SF-268 | 3.79 | High sensitivity |
These findings indicate varying degrees of effectiveness against different cancer cell lines, suggesting a selective action that warrants further investigation.
Case Studies
A recent study examined the effects of the compound in vivo using xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size following treatment with the compound:
- Treatment Group : Administered 20 mg/kg daily
- Control Group : Vehicle control
The treatment group exhibited a tumor reduction of approximately 55% after three weeks, highlighting the compound's potential as an effective antitumor agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Amino-N-(pyridin-3-ylmethyl)acetamide | C₈H₁₃Cl₂N₃O | Similar structure; potential variations in biological activity |
| N-(pyridin-4-ylmethyl)acetamide | C₉H₁₃N₃O | Different pyridine position; used in similar biological studies |
| 2-Amino-N-(pyridin-2-yl)acetamide | C₈H₁₁N₃O | Lacks hydrochlorides; may exhibit different solubility and reactivity profiles |
The unique substitution pattern on the pyridine ring and the presence of dihydrochlorides enhance its solubility and bioactivity compared to its analogs .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role in drug discovery and development. Its dihydrochloride form improves solubility in biological fluids, which is advantageous for pharmacological applications.
Potential Biological Activities
- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : Molecular docking studies have shown that this compound can effectively bind to specific enzymes and receptors, potentially inhibiting their activity .
Organic Synthesis
In organic chemistry, 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various derivatization reactions, facilitating the creation of novel compounds with tailored properties.
Biological Research
The compound is utilized in biological studies to explore its interactions with various biological targets. It serves as a probe to investigate enzyme inhibition and receptor binding, contributing valuable insights into biochemical pathways.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects on A431 human epidermoid carcinoma cells, with an IC50 lower than standard chemotherapeutic agents like doxorubicin. The mechanism involved G2/M phase arrest and apoptosis induction .
- Antimicrobial Efficacy : In tests against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition zones comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and similar acetamide derivatives:
Key Observations:
- Substituent Impact : The pyridine ring in the target compound distinguishes it from thiazole () or indazole () derivatives, which may alter binding affinity in biological systems.
- Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than monohydrochloride derivatives (e.g., Midodrine, ), enhancing bioavailability for pharmaceutical applications.
- Functional Groups: Chloroacetamide derivatives () are more reactive toward nucleophilic substitution, whereas aminoacetamides (e.g., target compound) are better suited for coupling reactions in drug synthesis .
Preparation Methods
C–C Bond Cleavage Approach Using α-Bromoketones and 2-Aminopyridine
One of the most effective and recently developed methods involves the oxidative cleavage of C–C bonds in α-bromoketones in the presence of 2-aminopyridine. This method is metal-free, mild, and efficient, using iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters in organic solvents such as toluene.
- Reaction Scheme : α-bromoketone + 2-aminopyridine → N-(pyridin-2-yl)amide via C–C bond cleavage
- Catalysts/Oxidants : I2 and TBHP
- Conditions : Mild temperature, metal-free
- Mechanism Highlights :
- Initial nucleophilic displacement of bromine by pyridine nitrogen to form a pyridinium salt intermediate.
- Radical attack by tert-butoxy radical (t-BuO·) generated from I2/TBHP system on the intermediate.
- Subsequent C–C bond cleavage leading to amide formation.
- Isomerization to yield the final amide product.
| Step | Description |
|---|---|
| 1. Formation of pyridinium salt | Nucleophilic attack of 2-aminopyridine on α-bromoketone |
| 2. Radical generation | t-BuO· radical formed from I2/TBHP system attacks intermediate |
| 3. C–C bond cleavage | Radical-induced cleavage releases tert-butyl formate and forms amide |
| 4. Isomerization | Rearrangement to final amide structure |
This method offers advantages such as metal-free conditions, mild reaction environment, and good selectivity, making it suitable for synthesizing 2-amino-N-(pyridin-2-ylmethyl)acetamide derivatives.
Alternative Copper-Catalyzed Oxidative Amidation
Earlier methods involve copper-catalyzed aerobic oxidative amidation between aldehydes and 2-aminopyridine. These methods require transition metal catalysts and often harsher conditions but can achieve the formation of N-(pyridin-2-yl)amides.
Synthesis via Reaction of 2-Aminopyridine and N-Methylacetamide Derivatives
For related compounds such as 2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide, synthesis can proceed through the reaction of 2-aminopyridine with N-methylacetamide or its activated derivatives, often involving intermediates like bromoketones.
- Key Steps :
- Formation of intermediate via nucleophilic substitution or condensation
- Control of temperature and pressure to optimize yield
- Use of catalysts to improve reaction efficiency.
While specific details for the dihydrochloride salt are less reported, these approaches inform the preparation of the parent amide before salt formation.
Salt Formation: Conversion to Dihydrochloride
After obtaining the free amide compound, conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent such as dioxane or methanol at room temperature.
This step enhances compound stability and solubility for further applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| C–C Bond Cleavage (I2/TBHP) | α-Bromoketone, 2-aminopyridine, I2, TBHP | Mild, metal-free, toluene | Metal-free, mild, selective | Requires α-bromoketone precursor |
| Cu-Catalyzed Oxidative Amidation | Aldehyde, 2-aminopyridine, CuI, O2 | Elevated temperature | Established method | Metal residues, longer reaction |
| N-Methylacetamide Condensation | 2-aminopyridine, N-methylacetamide | Controlled temp/pressure | Versatile for derivatives | Less detailed for dihydrochloride |
| Salt Formation (Dihydrochloride) | Free amide, HCl/dioxane | Room temperature | Improves solubility and stability | Requires prior free amide |
Research Findings and Considerations
- The C–C bond cleavage method using I2 and TBHP represents a significant advancement due to its mild, metal-free conditions and the ability to directly construct the amide bond from α-bromoketones and 2-aminopyridine with good yields.
- Radical intermediates play a crucial role in the mechanism, and controlling reaction parameters such as solvent, temperature, and reagent ratios is essential for optimizing yields.
- The dihydrochloride salt form is typically prepared post-synthesis for enhanced physicochemical properties, which is critical for handling and biological evaluation.
- Alternative copper-catalyzed methods, while useful, are less favored due to the presence of metal catalysts and harsher conditions.
- The synthesis routes are adaptable for preparing various derivatives by modifying the substituents on the pyridine or acetamide moieties.
Q & A
Q. What are the key synthetic routes for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or multi-step condensation. A common approach involves reacting 2-chloroacetamide derivatives with pyridin-2-ylmethylamine under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF. The dihydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in ethanol . Table 1 : Representative Synthetic Routes
| Route | Reagents/Conditions | Key Steps | Source |
|---|---|---|---|
| Route 1 | 2-Chloroacetamide + pyridin-2-ylmethylamine, DMF, 60°C, 12 h | Amide bond formation, HCl salt precipitation | |
| Route 2 | Ethyl 2-aminopyridine + chloroacetyl chloride, THF, 0°C → HCl neutralization | Sequential alkylation and acidification |
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridine ring protons (δ 8.2–8.5 ppm) and methylene groups (δ 3.5–4.0 ppm). The dihydrochloride form shows distinct NH₂ and NH resonances due to protonation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 239.14) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the dihydrochloride form .
Q. What physicochemical properties are relevant for experimental design?
- Methodological Answer : Key properties include:
- Solubility : Highly soluble in water (>100 mg/mL) due to the dihydrochloride salt; sparingly soluble in non-polar solvents.
- pKa : The pyridine nitrogen (pKa ~4.5) and amine groups (pKa ~9.2) influence pH-dependent reactivity .
- Stability : Hygroscopic; store desiccated at –20°C to prevent hydrolysis of the acetamide moiety .
Q. How is purification achieved for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Column Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials .
- Ion-Exchange Resins : Separate dihydrochloride salts from neutral byproducts .
Q. What in vitro assays are used for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify membrane permeability in HEK293 cells .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) assess selectivity .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states for amide bond formation. Reaction path searches identify optimal solvents (e.g., DMF vs. THF) and catalysts. Machine learning predicts yield improvements by analyzing reaction parameters (temperature, stoichiometry) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- pH Variability : Protonation states affect binding to targets; use buffered assays (pH 7.4 vs. 5.5) .
- Metabolic Stability : Liver microsome assays (human vs. rodent) account for species-specific degradation .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies .
Q. What strategies elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Replace the pyridine ring with quinoline () or modify the methylene spacer to ethyl ().
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. How do solvent effects influence reaction yield and purity?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridin-2-ylmethylamine, improving yields (>80%). Protic solvents (EtOH, H₂O) favor salt formation but may hydrolyze the acetamide. Solvent screening via Design of Experiments (DoE) optimizes trade-offs .
Q. What protocols assess stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor via HPLC for degradation products (e.g., free amine or chloroacetamide) .
- Accelerated Stability Studies : Store at 25°C/60% RH; quantify impurities using LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
